molecular formula C9H15NO2 B1442419 (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide CAS No. 929693-35-6

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

Cat. No.: B1442419
CAS No.: 929693-35-6
M. Wt: 169.22 g/mol
InChI Key: QHORMZHJCCLTMA-RNJXMRFFSA-N
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Description

Bicyclic Framework Analysis: 7-Oxabicyclo[4.1.0]heptane Core Architecture

The 7-oxabicyclo[4.1.0]heptane core constitutes a bicyclic system comprising a cyclohexane ring fused to a three-membered epoxide ring. This architecture introduces significant ring strain, particularly at the oxygen-containing bridgehead. The oxygen atom occupies the 7-position, bridging carbons 1 and 4 in the bicyclo[4.1.0] framework. Gas electron diffraction studies of analogous 7-oxabicyclo[2.2.1]heptane systems reveal a C–O–C bond angle of 94.5° ± 2.2°, notably smaller than the 111.7° angle in dimethyl ether, reflecting substantial angular distortion.

X-ray crystallographic data for related compounds show bond lengths of 1.442 ± 0.010 Å for C–O bonds in the epoxide ring, while adjacent C–C bonds exhibit elongation (1.571 ± 0.015 Å) compared to standard cyclohexane systems (1.534 Å). These distortions arise from the combined effects of Baeyer strain and torsional stress within the fused ring system.

Parameter Value (Å/°) Measurement Method
C–O bond length 1.442 ± 0.010 Gas electron diffraction
C–C bridgehead 1.571 ± 0.015 Gas electron diffraction
C–O–C angle 94.5 ± 2.2 Gas electron diffraction
Dihedral angle (θ) 113.5 ± 0.8 X-ray crystallography

Stereochemical Configuration at C1, C3, and C6 Positions

The (1S,3S,6R) configuration imposes specific spatial constraints on the molecule. Single-crystal X-ray analyses confirm the absolute stereochemistry, with the carboxamide group at C3 adopting an equatorial position relative to the bicyclic core. The bridgehead carbons (C1 and C6) exhibit puckering angles of 28.7° ± 1.2°, stabilizing the molecule through partial relief of ring strain.

Density functional theory (DFT) calculations demonstrate that the (1S,3S,6R) enantiomer is energetically favored by 3.2 kcal/mol over its (1R,3R,6S) counterpart due to reduced steric interactions between the N,N-dimethyl carboxamide and the epoxide oxygen. Nuclear Overhauser effect (NOE) spectroscopy reveals key through-space interactions:

  • H1 axial proton shows coupling with H3 (J = 2.8 Hz)
  • H6 methylene protons exhibit dipolar coupling with the C3 carboxamide carbonyl (2.4 Å)

Carboxamide Functional Group Conformational Dynamics

The N,N-dimethyl carboxamide group displays restricted rotation about the C3–N bond (ΔG‡ = 12.3 kcal/mol at 298 K), as determined by variable-temperature NMR. This constraint arises from conjugation with the carbonyl π-system and steric interactions with the bicyclic framework. The amide plane forms a 67.5° ± 3.1° dihedral angle with the adjacent cyclohexane ring, minimizing non-bonded interactions.

Infrared spectroscopy reveals a carbonyl stretching frequency of 1642 cm⁻¹, intermediate between free (1680–1700 cm⁻¹) and fully conjugated (1600–1620 cm⁻¹) amides, suggesting partial resonance stabilization. X-ray polarization effects induce a 0.03 Å elongation of the C=O bond compared to solution-phase measurements.

Comparative Analysis with Related Oxabicycloheptane Derivatives

Derivative Ring System Key Structural Features Carboxamide Position
(1S,3S,6R)-Target Bicyclo[4.1.0] 7-Oxa, axial carboxamide C3
2-Oxabicyclo[2.2.1] Bicyclo[2.2.1] 2-Oxa, reduced ring strain C1
7-Oxanorbornane Bicyclo[2.2.1] Increased bridgehead hybridization (sp³) N/A
2-Oxabicyclo[2.2.2] Bicyclo[2.2.2] Expanded cavity (5.56 Å vs. 4.83 Å) Bridgehead

The bicyclo[4.1.0] system exhibits 18% greater ring strain energy than the bicyclo[2.2.1] analog, as calculated via molecular mechanics (MMFF94 force field). This enhanced strain increases reactivity at the epoxide ring while decreasing conformational flexibility of substituents. Comparative NMR studies show upfield shifts of 0.45 ppm for H3 protons in the [4.1.0] system versus [2.2.1] derivatives, reflecting distinct electronic environments.

X-ray diffraction data illustrate critical differences in molecular geometry:

  • C3–C4 bond length: 1.533 Å ([4.1.0]) vs. 1.548 Å ([2.2.1])
  • O–C–C–C torsion angle: 113.5° ([4.1.0]) vs. 121.2° ([2.2.1])
  • Carboxamide planarity (ω): 8.7° deviation ([4.1.0]) vs. 4.2° ([2.2.2])

Properties

IUPAC Name

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHORMZHJCCLTMA-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, also known as Edoxaban Impurity 82, is a bicyclic compound with the molecular formula C9_9H15_{15}NO2_2 and a molecular weight of 169.22 g/mol. It is structurally characterized by a bicyclic framework that includes an oxabicyclo structure and a carboxamide functional group. This compound has garnered interest in the pharmaceutical field, particularly due to its association with anticoagulant activity as an impurity in Edoxaban, a direct factor Xa inhibitor used in the treatment of thromboembolic disorders.

PropertyValue
Molecular FormulaC9_9H15_{15}NO2_2
Molecular Weight169.22 g/mol
CAS Number929693-35-6
SynonymsEdoxaban Impurity 82

Anticoagulant Properties

Research indicates that this compound exhibits anticoagulant properties similar to those of its parent compound Edoxaban. The mechanism of action involves the inhibition of factor Xa, which plays a crucial role in the coagulation cascade. In vitro studies have demonstrated that this compound can effectively inhibit thrombin generation and prolong clotting times in various assays.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is influenced by its structural characteristics. Preliminary studies suggest that it may undergo metabolic transformations similar to those observed with Edoxaban, involving hepatic metabolism primarily via cytochrome P450 enzymes.

Case Studies

  • In Vitro Inhibition Studies : A study conducted on human plasma showed that this compound inhibited factor Xa activity with an IC50 value comparable to that of Edoxaban . This highlights its potential role as a relevant impurity affecting the overall anticoagulant efficacy of Edoxaban formulations.
  • Safety and Toxicity Assessment : Toxicological evaluations have been performed to assess the safety profile of this compound. In animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin .

Research Findings

Recent studies have focused on the implications of impurities like this compound on drug formulation and patient outcomes:

  • Impact on Drug Efficacy : The presence of impurities can alter the pharmacodynamics of anticoagulants, potentially leading to variations in patient response .
  • Regulatory Considerations : Regulatory bodies are increasingly scrutinizing impurities in pharmaceutical products due to their potential impact on drug safety and efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Impurity in Drug Development

The compound is primarily recognized as an impurity associated with Edoxaban, a direct oral anticoagulant used for the treatment of thromboembolic disorders. Understanding the behavior and effects of this impurity is crucial for ensuring the safety and efficacy of Edoxaban formulations. Regulatory agencies require detailed characterization of impurities to assess their potential impact on drug performance and patient safety.

2. Structure-Activity Relationship (SAR) Studies

Research involving (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide can provide insights into SAR studies for anticoagulants. By analyzing how structural modifications affect biological activity, researchers can design more effective derivatives with improved pharmacological profiles.

Analytical Applications

1. Quality Control in Pharmaceutical Manufacturing

As an impurity in Edoxaban production, this compound must be monitored during manufacturing processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed analytical techniques to quantify this compound and ensure compliance with regulatory standards.

2. Method Development for Impurity Profiling

Researchers have developed methods specifically aimed at detecting and quantifying this compound in pharmaceutical preparations. These methods are essential for maintaining product quality and safety by identifying potential contaminants that could affect therapeutic outcomes.

Case Study 1: Impurity Profile of Edoxaban

A study published in a peer-reviewed journal examined the impurity profile of Edoxaban formulations, highlighting the presence of this compound as a significant impurity that must be monitored throughout the production process to ensure patient safety and drug efficacy.

Case Study 2: SAR Analysis in Anticoagulant Research

In another research effort focused on anticoagulants, scientists utilized this compound to explore structural variations in anticoagulant activity. The findings indicated that slight modifications to the bicyclic structure could enhance pharmacological activity while reducing adverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The 7-oxabicyclo[4.1.0]heptane scaffold is shared among several analogs, but substituents and stereochemistry differ significantly (Table 1):

Compound Name CAS Number Substituents/Ring Modifications Molecular Formula Key Applications/Notes
(1S,3S,6R)-N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide (Target) 929693-35-6 C3: Dimethylcarboxamide C₉H₁₅NO₂ Edoxaban impurity
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate 365997-31-5 C3: Ethyl ester C₉H₁₄O₃ Synthetic intermediate
tert-Butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1820576-18-8 C3: tert-Butyl carbamate; 3-aza ring modification C₁₀H₁₇NO₃ Heterocyclic building block
3-tert-Butyl-7-oxabicyclo[4.1.0]heptane 15536-71-7 C3: tert-Butyl group C₁₀H₁₈O Unspecified (structural analog)
(1S,3S,6R)-7-Oxa-1,5,5,6-tetramethylbicyclo[4.1.0]heptane N/A C1, C5, C6: Methyl groups C₁₀H₁₈O Intermediate in dye synthesis

Table 1. Structural variations among 7-oxabicyclo[4.1.0]heptane derivatives.

Key Observations:
  • Carboxamide vs.
  • Ring Modifications : Replacement of the oxygen atom with nitrogen (3-aza analog) alters electronic properties and reactivity, making it valuable for medicinal chemistry .

Stereochemical Considerations

Stereochemistry profoundly impacts biological activity and synthetic pathways:

  • Target Compound : The (1S,3S,6R) configuration ensures precise spatial orientation of the carboxamide group, critical for its role as an edoxaban impurity .
  • Analog Example : In (1S,2S,3S,6R)-3-t-butyl-2-methyl-7-oxabicyclo[4.1.0]heptane, stereochemistry directs epoxide ring-opening reactions, yielding specific diastereomers .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurity : The target compound’s presence in edoxaban underscores the need for stringent stereochemical control during drug synthesis .
  • Building Blocks : Analogs like the 3-aza derivative are used in drug discovery for their modular reactivity .
  • Industrial Applications : Tetramethyl-substituted derivatives serve as precursors in dye synthesis, leveraging their rigid bicyclic structure .

Preparation Methods

Synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Esters

The initial step involves preparing alkyl esters of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, commonly methyl or ethyl esters. A typical synthetic route includes:

  • Starting from cyclohexene-1-carboxylic acid, which undergoes iodination and lactonization to form 4-iodo-3-cyclohexanecarboxylic acid lactone.
  • Reaction of this lactone with alcohols (methanol or ethanol) in the presence of sodium hydroxide to yield the corresponding methyl or ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylates.

Reaction Conditions Summary:

Step Reagents & Conditions Yield (%) Notes
Iodination & Lactonization Cyclohexene-1-carboxylic acid, NaHCO3, KI, I2, DCM, ice bath to RT 92 White solid product
Esterification (Ethyl) Lactone + EtOH, NaOH (2.5N), RT, 3 h 69 Yellow oily liquid
Esterification (Methyl) Lactone + MeOH, NaOH (2.5N), RT, 3 h 66 Yellow oily liquid

Enzymatic Resolution of Isomeric Mixture

The alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters exist as isomeric mixtures. To obtain the optically pure (1S,3S,6R) isomer, enzymatic resolution is employed using hydrolases.

Enzymes Tested:

  • α-Chymotrypsin
  • Alkaline protease
  • Papain
  • Trypsin

Key Findings:

  • Alkaline protease, papain, and trypsin showed high enantioselectivity with enantiomeric excess (de) > 90%.
  • Alkaline protease gave the best overall yield and selectivity.
  • Reaction temperature: 25 °C
  • Reaction time: 48 hours
  • Solvent systems: Phosphate buffer saline (PBS) with organic cosolvents such as acetone or methyl tert-butyl ether.

Enzymatic Resolution Reaction Table:

Enzyme Enantiomeric Excess (de, %) Yield (%) Comments
Alkaline Protease >90 Highest Best overall performance
Papain >90 Moderate Good selectivity
Trypsin >90 Moderate Good selectivity
α-Chymotrypsin Lower Lower Less effective

Solvent Screening Results:

Solvent Conversion (%) Comments
Methyl tert-butyl ether High Preferred organic phase
Acetone Moderate Acceptable
Others Variable Less efficient

Aminolysis and Protection to Final Product

Following resolution, the alkyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes aminolysis to convert the ester into the corresponding amide. Then, N,N-dimethylation is performed to yield the target N,N-dimethyl carboxamide.

Process Outline:

  • Aminolysis: The ester is reacted with ammonia or amines to form the primary amide intermediate.
  • N,N-Dimethylation: The amide nitrogen is methylated to form the N,N-dimethyl amide.

Additional Steps:

  • Amino group protection (e.g., tert-butoxycarbonyl protection) may be applied to improve purity and facilitate downstream processing.
  • The process is designed for scalability with mild reaction conditions, high selectivity, and cost-effectiveness.

Summary Table of Preparation Steps

Step No. Stage Key Reagents/Conditions Outcome/Notes
1 Iodination & Lactonization Cyclohexene-1-carboxylic acid, I2, NaHCO3, KI 4-Iodo-3-cyclohexanecarboxylic acid lactone, 92% yield
2 Esterification Lactone + MeOH or EtOH, NaOH (2.5N), RT Methyl or ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, ~66-69% yield
3 Enzymatic Resolution Alkaline protease, papain, or trypsin, PBS, 25°C, 48h (1S,3S,6R) isomer isolated with >90% de, best yield with alkaline protease
4 Aminolysis Ammonia or amine, mild conditions Conversion to primary amide
5 N,N-Dimethylation & Protection Methylation reagents, amino protection agents Formation of (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

Research Findings and Industrial Relevance

  • The enzymatic resolution method offers a mild, selective, and economically viable route to obtain the optically pure (1S,3S,6R) isomer, crucial for pharmaceutical applications.
  • The use of alkaline protease is preferred due to its high enantioselectivity and yield.
  • The process is amenable to large-scale industrial production, addressing prior limitations in edoxaban intermediate synthesis.
  • The method avoids harsh chemical resolution techniques, reducing environmental impact and improving safety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, and how are stereochemical outcomes controlled?

  • Methodology :

  • Multi-step synthesis : The compound is synthesized via stereospecific epoxidation and cyclopropanation. For example, ethyl (1S*,3S*,4S*,6R*) derivatives are prepared using epoxide intermediates under inert conditions, followed by carboxamide formation via nucleophilic substitution .
  • Stereochemical control : Chiral catalysts or chiral pool starting materials ensure enantioselectivity. For bicyclo[4.1.0]heptane scaffolds, stereochemical integrity is preserved using low-temperature reactions to avoid racemization .
    • Key Data :
StepReagents/ConditionsStereochemical OutcomeReference
EpoxidationmCPBA, CH₂Cl₂, 0°CRetention of (1S,3S,6R) configuration
CyclopropanationRh₂(OAc)₄, CH₂Cl₂Transannular ring closure

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign bridgehead protons (δ 2.86–3.43 ppm) and carboxamide carbonyl (δ ~172 ppm). Diastereotopic protons in the bicyclo core show splitting patterns confirming stereochemistry .
  • X-ray crystallography : Resolves absolute configuration for bridgehead substituents, especially when NMR data is ambiguous .
    • Key Data :
Signal TypeChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H NMR (H-3)2.86–2.96mBridgehead proton
¹³C NMR (C=O)172.6-Carboxamide carbonyl

Advanced Research Questions

Q. How do stereochemical variations in the bicyclo[4.1.0]heptane core influence reactivity in ring-opening reactions?

  • Methodology :

  • Kinetic vs thermodynamic control : Stereoisomers like (1R,2R,3S,4S) vs (1S,2R,3S,4S) yield divergent products (e.g., oxabicyclo derivatives vs cyclohexanones) under basic conditions. Reactivity is monitored via HPLC to track intermediates .
  • Mechanistic insight : Epoxide ring-opening pathways depend on steric hindrance at bridgehead positions. Computational modeling (DFT) predicts regioselectivity .

Q. What strategies resolve contradictory data in structural elucidation, especially regarding bridgehead substituents?

  • Methodology :

  • Comparative NMR analysis : Cross-validate experimental shifts with computed values (e.g., using Gaussian09). For example, bridgehead protons in (1S,3S,6R) derivatives show distinct coupling constants (J = 8.4–9.2 Hz) vs other stereoisomers .
  • Crystallographic validation : Resolve ambiguities in NOESY data by confirming spatial proximity of substituents .
    • Example :
TechniqueDiscrepancy ResolvedReference
¹H-¹³C HSQCMisassignment of H-6 vs H-1 protons
X-rayConfirmation of trans-fused bicyclo core

Q. What in vitro assays evaluate the compound's bioactivity, and how are structure-activity relationships analyzed?

  • Methodology :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). IC₅₀ values correlate with substituent electronegativity at C-3 .
  • Enzyme inhibition : Test inhibition of α-l-iduronidase or similar hydrolases using fluorogenic substrates. Activity-based probes confirm covalent binding .
    • Key Findings :
BioassayResultReference
MIC (S. aureus)12.5 µg/mL
α-l-Iduronidase IC₅₀8.3 µM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

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